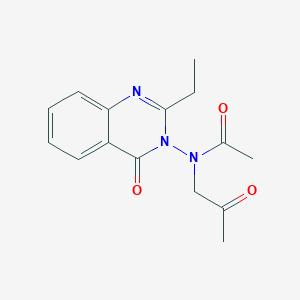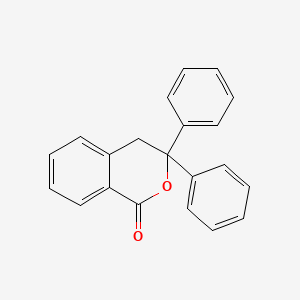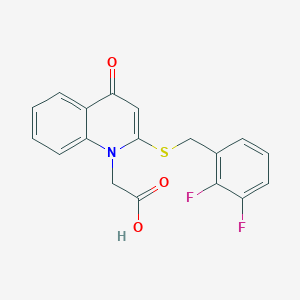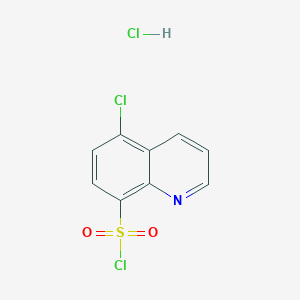![molecular formula C15H9ClN4O B11836203 3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 95353-73-4](/img/structure/B11836203.png)
3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antifungal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-amino-1,2,4-triazole in the presence of a base, followed by cyclization with ortho-aminobenzamide . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
科学研究应用
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and exhibit comparable biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: Another class of heterocyclic compounds with similar structural features and biological properties.
Uniqueness
3-(4-Chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent inhibitor of enzymes like PCAF .
属性
CAS 编号 |
95353-73-4 |
|---|---|
分子式 |
C15H9ClN4O |
分子量 |
296.71 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-5-7-11(8-6-10)19-9-17-20-14(21)12-3-1-2-4-13(12)18-15(19)20/h1-9H |
InChI 键 |
HKVPKEIFYMDWII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)





